molecular formula C32H45NO11 B1447524 Fmoc-N-amido-PEG7-acid CAS No. 1863885-74-8

Fmoc-N-amido-PEG7-acid

Cat. No. B1447524
M. Wt: 619.7 g/mol
InChI Key: QTWMNLIXRWCJSM-UHFFFAOYSA-N
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Description

Fmoc-N-amido-PEG7-acid is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .


Synthesis Analysis

The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of Fmoc-N-amido-PEG7-acid is C32H45NO11 . It has a molecular weight of 619.7 g/mol .


Chemical Reactions Analysis

The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

Fmoc-N-amido-PEG7-acid has a molecular weight of 619.7 g/mol . It has a molecular formula of C32H45NO11 .

Scientific Research Applications

PEGylation in Drug Delivery

PEGylation is the process of covalently attaching polyethylene glycol (PEG) polymers to another molecule, such as a drug or therapeutic protein. This modification can significantly improve the pharmacological properties of the molecule, including increased solubility, reduced immunogenicity, and extended circulation time in the body. For instance, PEGylated PAMAM dendrimers have been shown to enhance the efficacy and mitigate the toxicity of anticancer drugs and gene delivery systems. PEGylation can overcome limitations such as drug leakage, immunogenicity, and systemic cytotoxicity, enhancing the solubilization of hydrophobic drugs and facilitating DNA transfection, siRNA delivery, and tumor targeting (Luong et al., 2016).

PEG in Green Chemistry

PEG and its solutions also serve as green reaction media in chemical reactions, integrating solvent properties and phase-transfer characteristics into efficient systems. These systems are potentially more environmentally friendly compared to traditional organic solvents in extraction and reactive extraction processes (Chen et al., 2005).

Alternatives to PEG

Despite the widespread use of PEG in bioconjugation, concerns about its immunogenicity and non-degradability have led to the search for alternative polymers. The development of such alternatives is crucial for overcoming the limitations of PEGylation and enhancing the safety and efficacy of bioconjugated therapeutics (Thai Thanh Hoang Thi et al., 2020).

Future Directions

Fmoc-N-amido-PEG7-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . This suggests potential applications in the development of new therapeutics.

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45NO11/c34-31(35)9-11-37-13-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-14-38-12-10-33-32(36)44-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,33,36)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWMNLIXRWCJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-amido-PEG7-acid

CAS RN

1863885-74-8
Record name Fmoc-N-amido-PEG7-acid
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